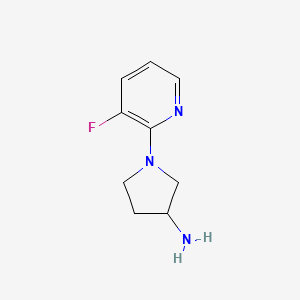

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine

Übersicht

Beschreibung

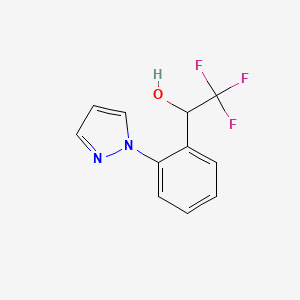

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12FN3 and a molecular weight of 181.21 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine include a molecular weight of 181.21 . Other specific properties such as boiling point and storage conditions are not provided in the search results .Wissenschaftliche Forschungsanwendungen

PFAS Removal with Amine-Functionalized Sorbents

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent chemicals found in water supplies. Amine-containing sorbents, such as those potentially derived from 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, have been highlighted for their effectiveness in PFAS removal from municipal water and wastewater. The effectiveness of these sorbents is attributed to electrostatic and hydrophobic interactions, as well as sorbent morphology. This demonstrates the compound's potential in environmental cleanup efforts (Ateia et al., 2019).

Metallation of π-Deficient Heterocyclic Compounds

The metallation of π-deficient heterocyclic compounds, including those involving 3-fluoropyridine, has shown significant developments. Studies involving 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine could be pertinent, as the compound's structure is relevant to the selectivity and efficiency of metallation reactions. Such reactions are foundational in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and materials science (Marsais & Quéguiner, 1983).

Biogenic Amine Detection and Roles

The study of biogenic amines in fish, including their role in intoxication and spoilage, underscores the importance of understanding amine interactions in biological systems. Given its amine functional group, 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine could be relevant in the synthesis of analogs for studying amine metabolism or as potential inhibitors or markers for biogenic amine production and detection (Bulushi et al., 2009).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a core component of 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, is a versatile scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly influence pharmacological activity through stereochemistry and three-dimensional coverage. This compound exemplifies the utility of pyrrolidine in developing new therapeutic agents with targeted selectivity and improved biological profiles (Li Petri et al., 2021).

Oral Fluoropyrimidines and Cancer Treatment

While not directly related to 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine, the development and analysis of oral fluoropyrimidines in cancer treatment highlight the continuous search for more effective and tolerable chemotherapy options. The compound's structural features could inspire the design of new fluoropyrimidine derivatives with potential applications in cancer therapeutics (Maehara, 2003).

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-4-12-9(8)13-5-3-7(11)6-13/h1-2,4,7H,3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCHOOXGOBFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)

![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)

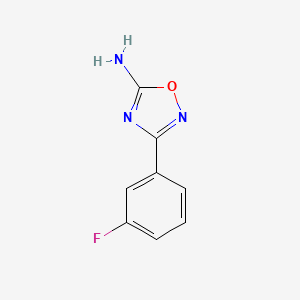

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)

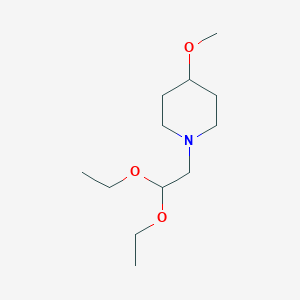

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)

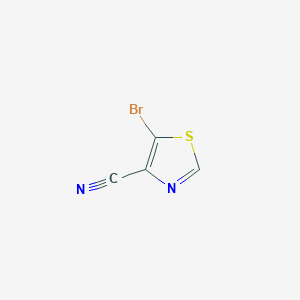

![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)